4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol
CAS No.:
Cat. No.: VC17752698
Molecular Formula: C8H14N2O
Molecular Weight: 154.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14N2O |
|---|---|
| Molecular Weight | 154.21 g/mol |
| IUPAC Name | 4-(2-methylpyrazol-3-yl)butan-1-ol |
| Standard InChI | InChI=1S/C8H14N2O/c1-10-8(5-6-9-10)4-2-3-7-11/h5-6,11H,2-4,7H2,1H3 |
| Standard InChI Key | MQSKURWCFHKYMK-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC=N1)CCCCO |
Introduction
Chemical Identity and Structural Features
The molecular formula of 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol is C₈H₁₄N₂O, with a molecular weight of 154.21 g/mol. Its structure consists of a butan-1-ol backbone substituted at the fourth carbon with a 1-methylpyrazole moiety (Figure 1). The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is methylated at the 1-position, enhancing its steric and electronic properties .
Table 1: Key physicochemical properties
The compound’s amphiphilic nature enables interactions with both hydrophobic and hydrophilic environments, making it versatile in synthetic applications .
Synthesis and Reaction Pathways
Primary Synthetic Routes
While no direct synthesis of 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol is documented, analogous methods for pyrazole-alcohol derivatives suggest viable pathways:
-
Nucleophilic Substitution: Reacting 1-methylpyrazole with 4-bromobutan-1-ol under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF .
-
Reductive Amination: Coupling a pyrazole aldehyde with butan-1-ol via intermediate imine formation, followed by reduction (e.g., NaBH₄) .
-
Cross-Coupling Reactions: Suzuki-Miyaura coupling using pyrazole boronic esters and halogenated butanols .
Table 2: Optimized reaction conditions for pyrazole-alcohol synthesis
| Method | Yield (%) | Conditions | Key Challenges |
|---|---|---|---|
| Nucleophilic substitution | 60–75 | DMF, 80°C, 12 h | Competing elimination |
| Reductive amination | 45–65 | EtOH, RT, NaBH₄ | Over-reduction risks |
| Suzuki coupling | 70–85 | Pd(PPh₃)₄, DME, 100°C | Catalyst cost |
Physicochemical and Spectroscopic Characterization
Spectral Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.35 (s, 1H, pyrazole-H), 3.65 (t, 2H, -CH₂OH), 3.50 (s, 3H, N-CH₃), 1.60–1.45 (m, 4H, butanol chain) .
-
IR (cm⁻¹): 3360 (O-H stretch), 2920 (C-H alkane), 1605 (C=N pyrazole) .
Crystallographic Insights
Though no crystal structure is available for this compound, related pyrazole-alcohols (e.g., 4-(1-methyl-4-nitro-1H-pyrazol-5-yl)butan-2-ol) exhibit monoclinic systems with hydrogen-bonded networks stabilizing the structure .
| Compound | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| 4-(1-Methyl-4-nitro-1H-pyrazol-5-yl)butan-2-ol | PI3Kδ | 2.8 nM | |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | COX-2 | 1.2 µM | |
| 4-(1,5-Dimethyl-1H-pyrazol-4-yl)butan-2-ol | EGFR | 850 nM |
Industrial and Research Applications
-
Pharmaceutical Intermediates: Key precursor for PI3K inhibitors and antipsychotic agents .
-
Agrochemicals: Functionalized pyrazoles act as herbicides (e.g., sulfentrazone analogs) .
-
Coordination Chemistry: Pyrazole-alcohols serve as ligands for transition metal catalysts (e.g., Cu(II) complexes) .
| Parameter | Recommendation |
|---|---|
| Personal Protective Equipment (PPE) | Gloves, goggles, lab coat |
| Spill Management | Absorb with vermiculite, ventilate |
| Disposal | Incineration at >1000°C |
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume